2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid, also known as CIAMBA, is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains both an imidazole and a carboxylic acid functional group.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid involves its binding to the active site of HDACs, preventing the deacetylation of histone proteins. This results in a more relaxed chromatin structure and increased gene expression. HDAC inhibitors have also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid has been shown to have anti-cancer properties in vitro, with studies demonstrating its ability to induce apoptosis in various cancer cell lines. It has also been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to increase histone acetylation and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid in lab experiments is its selectivity for HDACs, which allows for more targeted inhibition of gene expression. However, one limitation is that HDAC inhibitors can have off-target effects and affect the expression of non-target genes.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid. One area of interest is its potential to treat neurodegenerative diseases, as studies have shown that HDAC inhibitors can improve cognitive function in animal models. Another potential direction is investigating the use of 2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid in combination with other drugs or therapies to enhance its anti-cancer properties. Additionally, further studies could be conducted to better understand the mechanism of action of HDAC inhibitors and their potential off-target effects.
Métodos De Síntesis
The synthesis of 2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 1H-imidazole-2-methanamine in the presence of a reducing agent. The nitro group is reduced to an amino group, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid is a potential tool for scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. HDAC inhibitors have been investigated for their potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-9-2-1-7(5-8(9)11(16)17)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTABGRNNKOHLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=NC=CN2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(1H-imidazol-2-ylmethylamino)benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.